Ammonium sodium hydrogen phosphate 4-hydrate

Description

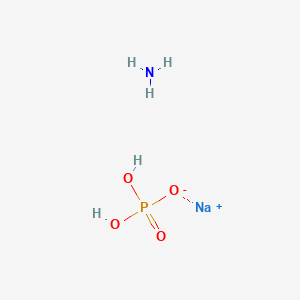

Ammonium sodium hydrogen phosphate 4-hydrate (NaNH₄HPO₄·4H₂O), also known as sodium ammonium phosphate tetrahydrate, is a crystalline compound with a monoclinic crystal structure . It is used primarily as an analytical reagent in laboratories, as indicated by its inclusion in high-purity product lines like EMSURE® . Key properties include:

Properties

Molecular Formula |

H5NNaO4P |

|---|---|

Molecular Weight |

137.008 g/mol |

IUPAC Name |

sodium;azane;dihydrogen phosphate |

InChI |

InChI=1S/H3N.Na.H3O4P/c;;1-5(2,3)4/h1H3;;(H3,1,2,3,4)/q;+1;/p-1 |

InChI Key |

CUXQLKLUPGTTKL-UHFFFAOYSA-M |

Canonical SMILES |

N.OP(=O)(O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Ammonium Sodium Hydrogen Phosphate Tetrahydrate

Detailed Process Description

Raw Materials and Ratios

- Phosphoric acid : Can be sourced from wet or furnace process phosphoric acid.

- Ammonia : Added to neutralize phosphoric acid and form ammonium phosphate intermediates.

- Sodium chloride : Industrial-grade salt is used and plays a critical role in the crystallization process.

The molar ratio of phosphoric acid to ammonia to sodium chloride is carefully controlled, typically within the ranges:

| Component | Molar Ratio Range |

|---|---|

| $$ \text{H}3\text{PO}4 $$ | 1 (reference) |

| $$ \text{NH}_3 $$ | 1.5 to 2.7 |

| $$ \text{NaCl} $$ | 0.8 to 2.5 |

Maintaining these ratios is essential to maximize yield and purity. For example, a sodium chloride ratio below 0.8 reduces phosphate yield, while above 2.5 decreases purity.

Reaction Conditions

- Temperature : The reaction is carried out at or near boiling temperature, typically between 70°C and 150°C. High temperature helps dissolve reactants and facilitates impurity separation.

- pH range : The neutralization and crystallization occur optimally at pH 3.6 to 6.0, preferably 3.6 to 4.6, to favor formation of sodium ammonium hydrogen phosphate crystals while minimizing impurities.

- Impurity removal : Impurities precipitate at temperatures higher than the crystallization temperature of the phosphate and are removed by filtration before crystallization.

Crystallization and Separation

- After impurity removal, the solution is cooled below 50°C, preferably between 10°C and 30°C, to induce crystallization of sodium ammonium hydrogen phosphate tetrahydrate.

- The formed crystals are separated by filtration or centrifugation, then washed and dried to obtain a high-purity product.

- The mother liquor is concentrated to crystallize ammonium chloride at a temperature higher than the phosphate crystallization temperature, then separated and recycled.

Process Variations

- Ammonia can be added before or after sodium chloride addition, depending on impurity profiles.

- Monoammonium phosphate or diammonium hydrogen phosphate can be used as intermediates instead of direct phosphoric acid and ammonia addition.

- The washing solutions from crystals and mother liquors can be recycled to improve efficiency and reduce waste.

Analysis of Preparation Method

Purity and Composition

Typical analysis of the prepared ammonium sodium hydrogen phosphate tetrahydrate shows:

| Component | Percentage (%) |

|---|---|

| $$ \text{NH}_4 $$ | 8.11 |

| $$ \text{Na}_2\text{O} $$ | 4.70 |

| $$ \text{P}2\text{O}5 $$ | 33.75 |

| Chloride (Cl) | 0.09 |

| Sulfate (SO4) | 0.05 |

| Fluoride (F) | 0.001 |

| Trace metals (Fe2O3, Al2O3, CaO, MgO, SiO2) | <0.01 each |

This indicates a high purity suitable for industrial applications.

Yield and Efficiency

- The process yields sodium ammonium hydrogen phosphate crystals with high granularity and purity.

- Ammonium chloride byproduct is recovered efficiently, with typical yields around 1.57 kg ammonium chloride per 5.8 kg mother liquor concentrate.

- Recycling of mother liquors and washing solutions enhances raw material utilization and reduces waste.

Summary Table of Preparation Parameters

| Parameter | Value / Range | Notes |

|---|---|---|

| Phosphoric acid source | Wet or furnace process | Impurities removed by filtration |

| Ammonia to phosphoric acid mol ratio | 1.5 – 2.7 | Below 1.5 reduces yield; above 2.7 causes excess ammonia in liquor |

| Sodium chloride to phosphoric acid mol ratio | 0.8 – 2.5 | Outside range reduces yield or purity |

| Reaction temperature | 70 – 150 °C | Near boiling for dissolution and impurity removal |

| Crystallization temperature | 10 – 30 °C | Cooling induces phosphate crystallization |

| pH during neutralization | 3.6 – 6.0 (preferably 3.6 – 4.6) | Controls phosphate species and impurity precipitation |

| Impurity removal | Filtration at high temperature | Removes Fe, Al, and other impurities |

| Product drying | Standard drying after washing | Produces high purity crystals |

Chemical Reactions Analysis

Ammonium sodium hydrogen phosphate 4-hydrate undergoes various chemical reactions, including:

Oxidation and Reduction: It can participate in redox reactions, although specific conditions and reagents are required.

Substitution: It can undergo substitution reactions where the ammonium or sodium ions are replaced by other cations.

Hydrolysis: In aqueous solutions, it can hydrolyze to form ammonium and sodium ions along with phosphate ions.

Common reagents used in these reactions include acids, bases, and other salts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ammonium sodium hydrogen phosphate 4-hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ammonium sodium hydrogen phosphate 4-hydrate involves its dissociation in aqueous solutions to release ammonium, sodium, and phosphate ions. These ions can interact with various molecular targets and pathways, depending on the specific application. For example, in biological systems, the phosphate ions can participate in phosphorylation reactions, which are crucial for energy transfer and signal transduction .

Comparison with Similar Compounds

Diammonium Hydrogen Phosphate ((NH₄)₂HPO₄)

- Formula : (NH₄)₂HPO₄

- Molar Mass : 132.06 g/mol

- Solubility : Highly soluble in water (>500 g/L) .

- Applications: Widely used in hydroxyapatite (HA) synthesis as a phosphate source. Combined with calcium nitrate 4-hydrate, it forms HA with a Ca/P molar ratio of 1.71 (non-stoichiometric) .

- Key Difference : Lacks sodium, making it unsuitable for applications requiring dual cations. Primarily used in materials science rather than analytical chemistry.

Ammonium Molybdate 4-Hydrate ((NH₄)₆Mo₇O₂₄·4H₂O)

- Formula : (NH₄)₆Mo₇O₂₄·4H₂O

- Molar Mass : 1,235.86 g/mol

- Solubility : 400 g/L at 20°C .

- Applications : Analytical reagent for spectrophotometry and trace metal analysis. High purity (>99%) with controlled impurities like chloride (<0.002%) and sulfate (<0.02%) .

- Key Difference : Contains molybdate anions instead of phosphate. Used in heavy metal detection rather than phosphate-based reactions.

Calcium Nitrate 4-Hydrate (Ca(NO₃)₂·4H₂O)

- Formula: Ca(NO₃)₂·4H₂O

- Molar Mass : 236.15 g/mol (corrected value; incorrectly states 288.37 g/mol).

- Applications : Provides Ca²⁺ ions in HA synthesis when reacted with diammonium hydrogen phosphate .

- Key Difference : Nitrate anion and calcium cation limit its role to precursor solutions, unlike the ammonium-sodium-phosphate system.

Sodium Dihydrogen Phosphate (NaH₂PO₄)

- Formula : NaH₂PO₄

- Molar Mass : 137.99 g/mol (anhydrous).

- Applications : Buffer solutions, food additives, and fertilizers.

Data Table: Comparative Analysis

Research and Application Insights

- Hydroxyapatite Synthesis: Diammonium hydrogen phosphate and calcium nitrate 4-hydrate are indispensable in HA production, yielding nanocrystalline structures with needle-like morphology (aspect ratio ~8) .

- Analytical Chemistry : Ammonium molybdate 4-hydrate’s high solubility and purity make it ideal for trace metal analysis, while the target compound (NaNH₄HPO₄·4H₂O) serves niche roles in specialized reagents .

- Environmental Considerations : Ammonium phosphates, including the target compound, require careful handling to avoid eutrophication risks .

Biological Activity

Ammonium sodium hydrogen phosphate 4-hydrate, also known as sodium ammonium hydrogen phosphate tetrahydrate, is a versatile compound with significant biological activity. This article explores its properties, biological roles, applications, and relevant research findings.

- Molecular Formula : NaNH₄HPO₄·4H₂O

- Molecular Weight : 209.07 g/mol

- Physical Form : Colorless crystalline solid

- Solubility : Highly soluble in water; insoluble in alcohol

- Melting Point : Decomposes at approximately 79 °C

Biological Role

Ammonium sodium hydrogen phosphate serves as a nutrient source for various organisms, particularly microorganisms and plants. It provides essential nitrogen and phosphorus, which are critical for numerous cellular processes. Its solubility facilitates easy uptake by organisms in aqueous environments, making it an ideal candidate for laboratory applications and agricultural uses.

Nutritional Significance

The compound's dual role as both an ammonium and sodium salt allows it to effectively supply nitrogen and phosphorus in biological systems. This is particularly important in microbiological studies where it has been used to cultivate diverse strains of bacteria and fungi due to its nutrient-rich profile.

Microbiological Studies

- Cultivation of Microorganisms : Studies have demonstrated that ammonium sodium hydrogen phosphate can support the growth of various microbial strains. For example, it has been utilized in media formulations for cultivating Escherichia coli and Saccharomyces cerevisiae.

- Phosphorus Availability : Research indicates that the compound enhances phosphorus availability in soils, promoting plant growth and health. This is particularly beneficial in phosphate-deficient soils where traditional fertilizers may not be as effective.

Case Studies

- Case Study 1 : A study examined the effects of ammonium sodium hydrogen phosphate on the growth of Lactobacillus species. Results showed a significant increase in biomass production when the compound was included in the growth medium.

- Case Study 2 : In a controlled experiment assessing plant growth, crops treated with ammonium sodium hydrogen phosphate exhibited improved root development and overall vigor compared to those receiving standard fertilizers.

Comparative Analysis with Similar Compounds

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| Ammonium Dihydrogen Phosphate | NH₄H₂PO₄ | Commonly used as a fertilizer; provides nitrogen and phosphorus. |

| Disodium Hydrogen Phosphate | Na₂HPO₄ | Used as a buffering agent; less soluble than ammonium sodium hydrogen phosphate. |

| Calcium Hydrogen Phosphate | CaHPO₄ | Important for bone health; used as a dietary supplement. |

Ammonium sodium hydrogen phosphate stands out due to its ability to provide both nitrogen and phosphorus effectively while maintaining high solubility for biological uptake.

Applications

- Agriculture : Utilized as a fertilizer to enhance soil nutrient content.

- Microbiology : Employed in laboratory settings for cultivating microorganisms.

- Food Industry : Used as a food additive due to its buffering properties.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing high-purity ammonium sodium hydrogen phosphate 4-hydrate?

- Methodological Answer : The compound is synthesized via neutralization reactions between phosphoric acid, sodium hydroxide, and ammonium hydroxide under controlled pH. For example, stoichiometric control is achieved by adding ammonia to phosphoric acid until the pH reaches ~8.3 (50 g/L solution) to avoid over-neutralization and byproduct formation (e.g., diammonium phosphate). Reaction monitoring via pH titration and thermal analysis (melting point ~79°C) ensures purity .

Q. How is purity assessed, and what analytical techniques are recommended for structural characterization?

- Methodological Answer : Purity (≥99.0%) is determined via acidimetric titration and impurity profiling. Key impurities include Cl⁻ (≤0.001%), SO₄²⁻ (≤0.005%), and heavy metals (≤0.0005%). Structural integrity is confirmed using X-ray diffraction (XRD) for crystallinity, Fourier transform infrared spectroscopy (FTIR) for functional groups, and scanning electron microscopy (SEM) for morphology .

Q. What are the optimal storage conditions to prevent hygroscopic degradation or thermal decomposition?

- Methodological Answer : Store at 2–30°C in airtight containers to avoid hygroscopic moisture uptake (density 0.85 g/cm³ at 20°C). Prolonged heating above 80°C causes partial NH₃ loss and decomposition to NaPO₃. Pre-weigh samples in controlled humidity environments to minimize hydration changes .

Advanced Research Questions

Q. How can experimental parameters be optimized when using this compound in hydroxyapatite (HAp) synthesis?

- Methodological Answer : In wet precipitation methods, critical parameters include:

- pH : Maintain ~11 using NaOH to stabilize HAp nucleation .

- Temperature : 37°C ± 3°C enhances crystallinity .

- Reagent addition rate : Dropwise addition of phosphate solution into calcium nitrate minimizes agglomeration .

- Aging time : 64 hours improves crystallite growth (needle-like morphology, aspect ratio ~8) .

Q. How do impurities or non-stoichiometric Ca/P ratios arise in HAp synthesis, and how can they be mitigated?

- Methodological Answer : Excess Ca²⁺ (e.g., from calcium nitrate 4-hydrate) can elevate Ca/P ratios (e.g., 1.71 vs. theoretical 1.67). Mitigation strategies include:

- Precursor purification : Use EDTA titration to quantify residual Ca²⁺ .

- Stoichiometric calibration : Adjust molar ratios of (NH₄)₂HPO₄ and Ca(NO₃)₂·4H₂O to target 1.67 .

- Post-synthesis washing : Remove unreacted ions via repeated centrifugation .

Q. What are the comparative advantages of using ammonium sodium hydrogen phosphate vs. diammonium hydrogen phosphate in nanomaterial synthesis?

- Methodological Answer : Sodium ions in NaNH₄HPO₄·4H₂O reduce agglomeration in HAp nanoparticles compared to (NH₄)₂HPO₄, as Na⁺ stabilizes colloidal suspensions. However, residual Na⁺ may require ion-exchange steps for biomedical applications. Diammonium salts offer higher NH₄⁺ content, favoring faster nucleation but larger agglomerates .

Q. How can trace metal impurities (e.g., Fe, As) impact catalytic or biomedical applications, and what detection methods are recommended?

- Methodological Answer : Fe (≤0.0005%) and As (≤0.00005%) can alter catalytic activity or induce cytotoxicity. Detection methods include:

- Atomic absorption spectroscopy (AAS) : Quantifies metals at ppm levels .

- Inductively coupled plasma mass spectrometry (ICP-MS) : Detects sub-ppb impurities .

Q. What methodologies address discrepancies in thermal stability data during thermogravimetric analysis (TGA)?

- Methodological Answer : Dehydration steps (e.g., 79°C melting point) and NH₃ release (~150°C) must be distinguished from structural decomposition. Use controlled heating rates (5–10°C/min) and inert atmospheres (N₂) to isolate mass loss events. Cross-validate with differential scanning calorimetry (DSC) for endothermic peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.